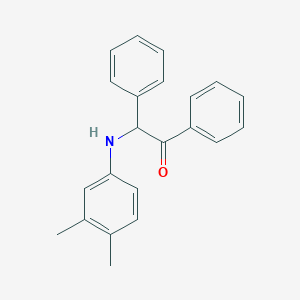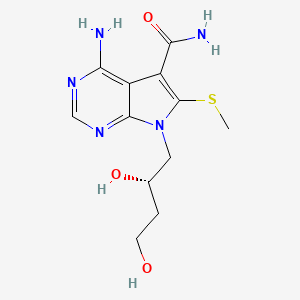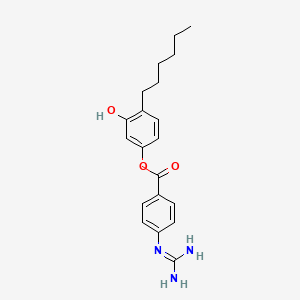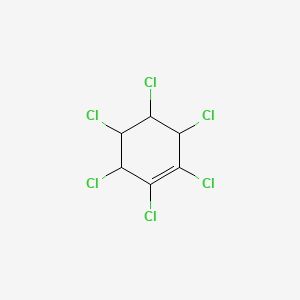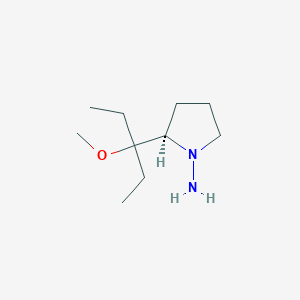
(S)-1-Amino-2-(diethylmethoxymethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Amino-2-(diethylmethoxymethyl)pyrrolidine is a chiral pyrrolidine derivative. Pyrrolidine derivatives are known for their significant roles in medicinal chemistry due to their biological activities and their use as chiral auxiliaries in asymmetric synthesis
Preparation Methods
The synthesis of (S)-1-Amino-2-(diethylmethoxymethyl)pyrrolidine typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method involves the reaction of a suitable pyrrolidine precursor with diethylmethoxymethyl chloride under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(S)-1-Amino-2-(diethylmethoxymethyl)pyrrolidine can undergo various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(S)-1-Amino-2-(diethylmethoxymethyl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-1-Amino-2-(diethylmethoxymethyl)pyrrolidine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The pyrrolidine ring provides a rigid scaffold that can interact with enzymes and receptors, modulating their function . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(S)-1-Amino-2-(diethylmethoxymethyl)pyrrolidine can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2-one: Known for its diverse biological activities including anti-inflammatory and anticancer properties.
Pyrrolidine-2,5-diones: Used in drug discovery for their bioactive properties.
Prolinol: Another chiral pyrrolidine derivative used in asymmetric synthesis.
What sets this compound apart is its unique combination of an amino group and a diethylmethoxymethyl substituent, which provides distinct chemical reactivity and biological activity.
Properties
CAS No. |
1315032-10-0 |
|---|---|
Molecular Formula |
C10H22N2O |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(2R)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine |
InChI |
InChI=1S/C10H22N2O/c1-4-10(5-2,13-3)9-7-6-8-12(9)11/h9H,4-8,11H2,1-3H3/t9-/m1/s1 |
InChI Key |
ZGKOLJAEDXMVES-SECBINFHSA-N |
Isomeric SMILES |
CCC(CC)([C@H]1CCCN1N)OC |
Canonical SMILES |
CCC(CC)(C1CCCN1N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


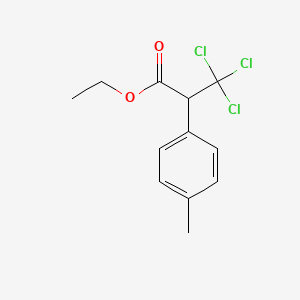
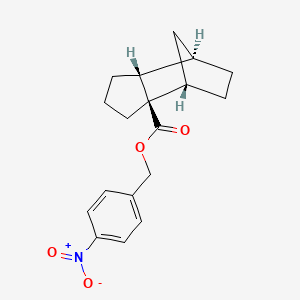
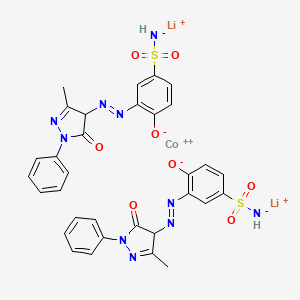
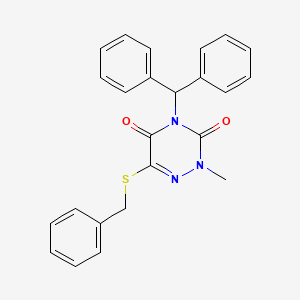
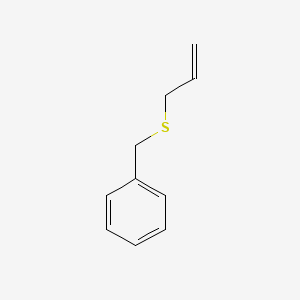
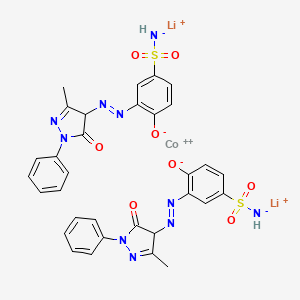
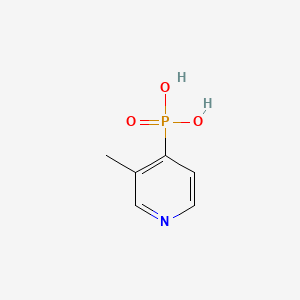
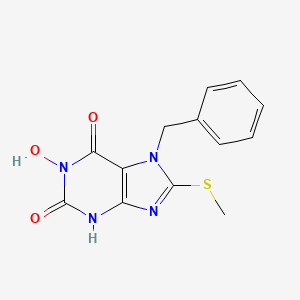
![1-N-[4-(aminomethyl)phenyl]-4-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;4-methylbenzenesulfonic acid](/img/structure/B12808412.png)
